6-Methoxycomaparvin 5-methyl ether is a compound belonging to the class of naphthopyran derivatives, characterized by its unique structure that includes a methoxy group and a methyl ether. Its chemical formula is , and it is known for its presence in marine organisms, particularly in the echinoderm species Comanthus parvicirrus . The compound exhibits notable biological properties, making it a subject of interest in both chemical and biological research.
These reactions are significant for synthesizing derivatives with tailored biological activities or chemical properties.
6-Methoxycomaparvin 5-methyl ether has demonstrated cytotoxic activity against various cancer cell lines. In studies, it showed pronounced cytotoxicity against mouse lymphoma cells with an effective concentration (EC50) value of 5.2 µg/mL . This suggests potential applications in cancer therapy, particularly as a lead compound for the development of new anticancer agents. Additionally, it has been noted for its role in chemical communication within certain marine species .
The synthesis of 6-methoxycomaparvin 5-methyl ether typically involves extraction from natural sources or can be achieved through organic synthesis methods. Common approaches include:
These synthetic routes allow researchers to obtain the compound in sufficient quantities for further study.
The applications of 6-methoxycomaparvin 5-methyl ether extend across various fields:
Interaction studies involving 6-methoxycomaparvin 5-methyl ether focus on its effects on biological systems, particularly its cytotoxicity profile against different cancer cell lines. These studies often utilize assays like the MTT assay to evaluate cell viability and mechanisms of action. Research indicates that this compound may interact with cellular pathways involved in apoptosis and cell proliferation, although detailed mechanisms require further investigation .
Several compounds share structural similarities with 6-methoxycomaparvin 5-methyl ether, including:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Methoxycomaparvin 5-methyl ether | Methoxy and methyl ether groups | Cytotoxicity against cancer |
| Comaparvin | No methoxy group | Cytotoxicity |
| 6-Hydroxycomaparvin | Hydroxyl instead of methoxy | Varies |
| 6-Methoxycomaparvin-5-methyl ether-8-O-sulfate | Sulfate derivative | Potentially different |
These comparisons highlight the uniqueness of 6-methoxycomaparvin 5-methyl ether in terms of its structure and potential applications in medicinal chemistry and natural product research.
The compound was first isolated in 2008 from the Fijian echinoderm Comanthus parvicirrus during a bioactivity-guided investigation of methanol-soluble extracts. Researchers identified it alongside 6-methoxycomaparvin through spectroscopic analysis, including 1D and 2D NMR, and confirmed its structure via X-ray crystallography. Subsequent studies expanded its taxonomic range to include other crinoid species.
Key Discovery Milestones
| Year | Source Organism | Methodology | Reference |
|---|---|---|---|
| 2008 | Comanthus parvicirrus | NMR, X-ray diffraction | |
| 2019 | Capillaster multiradiatus | HPLC, MS, 2D NMR |
Naphthopyrones are polycyclic aromatic ketones with a naphthalene ring fused to a pyrone moiety. 6-Methoxycomaparvin 5-methyl ether belongs to the angular naphthopyrone subclass, distinguished by a ketone at position 1 and substituents at positions 5 and 6.
Structural Comparison with Analogues
| Compound | Substituents | Key Differences |
|---|---|---|
| 6-Methoxycomaparvin | 6-OCH₃, no 5-OCH₃ | Absence of 5-methyl ether group |
| Capillasterin A | Pyrano[2,3-f]chromene core | Novel fused ring system |
| TMC-256A1 | 2-Propyl side chain | Linear naphthopyrone structure |
Its molecular formula (C₁₉H₂₀O₆) and logP value (3.63) indicate moderate lipophilicity, influencing its bioavailability.
This compound is predominantly found in crinoids (class Comatulida), particularly species within the genus Comanthus and related families.
Geographic and Taxonomic Distribution
| Species | Geographic Origin | Bioactivity Profile |
|---|---|---|
| Comanthus parvicirrus | Fiji, Philippines | NF-κB inhibition, cytotoxicity |
| Capillaster multiradiatus | Australia, Taiwan | Anti-inflammatory, ABCG2 inhibition |
| Comanthus delicata | Vietnam | Cytotoxicity against prostate cancer cells |
It co-occurs with other naphthopyrones like comaparvin and anthraquinones, suggesting shared biosynthetic pathways.
6-Methoxycomaparvin 5-methyl ether serves as a model compound for studying marine-derived naphthopyrones due to its unique pharmacological profile.
Biological Activities
| Activity | Mechanism | Bioassay Results |
|---|---|---|
| NF-κB Inhibition | IKKβ kinase inhibition | 100% inhibition at 300 µM (TNF-α-induced) |
| Anti-inflammatory | iNOS suppression | 40% iNOS protein reduction at 50 µM |
| Cytotoxicity | Apoptosis induction | IC₅₀ = 20.29 µM (LNCaP prostate cancer) |
Its sulfated derivatives (e.g., 8-O-sulfate) exhibit enhanced solubility and bioavailability, making them candidates for drug development.
6-Methoxycomaparvin 5-methyl ether is a naphthopyrone derivative with the molecular formula C19H20O6 [5]. This compound belongs to the class of angular naphthopyrones, which are characterized by their fused ring system consisting of a naphthalene core with a pyrone ring [26]. The molecular weight of 6-Methoxycomaparvin 5-methyl ether is 344.12598837 g/mol, as determined by high-resolution mass spectrometry [5].
The constitutional structure of 6-Methoxycomaparvin 5-methyl ether features a naphthopyrone skeleton with specific substitution patterns [5] [26]. The compound contains three methoxy groups positioned at C-5, C-6, and C-10, a hydroxyl group at C-8, and a propyl chain at C-2 [14] [5]. The angular arrangement of the rings distinguishes it from linear naphthopyrones, contributing to its unique chemical and biological properties [26].
The carbon framework consists of 19 carbon atoms arranged in a tricyclic system, with the propyl side chain extending from the pyrone ring [5]. The oxygen atoms are distributed as follows: three as part of methoxy groups (-OCH3), one as a hydroxyl group (-OH), one in the pyrone ring, and one as the carbonyl oxygen in the pyrone ring [14] [5].
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for 6-Methoxycomaparvin 5-methyl ether is 5,6,10-trimethoxy-8-hydroxy-2-propyl-4H-naphtho[2,3-b]pyran-4-one [5] [14]. This nomenclature precisely describes the compound's structure by indicating the positions of the functional groups on the naphthopyrone skeleton [5].
Several alternative designations exist for this compound in scientific literature. The most common alternative name is "6-Methoxycomaparvin-5-methyl ether," which emphasizes its relationship to the parent compound comaparvin [2] [18]. The compound is also occasionally referred to as "6-Methoxycomaparvin 5-methyl ether" without the hyphen [5] [24].
In chemical databases, this compound is identified by specific registry numbers. The Chemical Abstracts Service (CAS) registry number assigned to 6-Methoxycomaparvin 5-methyl ether is 111397-49-0 [5]. Additionally, the compound has been assigned the identifier C00038306 in the KNApSAcK database of natural products [5].
6-Methoxycomaparvin 5-methyl ether does not possess stereogenic centers in its core structure, thus it does not exhibit optical isomerism [14] [5]. The compound's tricyclic system is essentially planar due to the aromatic and conjugated nature of the naphthopyrone skeleton, which restricts rotation around many of the bonds [23] [26].
Conformational analysis of 6-Methoxycomaparvin 5-methyl ether reveals that the propyl chain at C-2 can adopt different conformations through rotation around single bonds [14] [23]. This flexibility in the propyl chain contrasts with the rigidity of the core structure. The methoxy groups at positions 5, 6, and 10 can also rotate around the C-O bonds, although their orientations may be influenced by steric interactions with neighboring groups [23] [10].
The hydroxyl group at C-8 can participate in intramolecular hydrogen bonding with adjacent oxygen-containing groups, which may further stabilize certain conformations of the molecule [14] [23]. This hydrogen bonding capability contributes to the overall three-dimensional structure and influences the compound's physicochemical properties [23].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 6-Methoxycomaparvin 5-methyl ether. The 1H and 13C NMR data for this compound have been thoroughly documented in scientific literature [14]. Table 1 presents the comprehensive NMR spectroscopic data for 6-Methoxycomaparvin 5-methyl ether, recorded at 400 MHz in CDCl3 [14].
Table 1. NMR Spectroscopic Data (400 MHz, CDCl3) for 6-Methoxycomaparvin 5-methyl ether
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 2 | 167.0 | - |
| 3 | 111.8 | 6.21, s |
| 4 | 178.3 | - |
| 4a | 114.6 | - |
| 5 | 146.9 | - |
| 6 | 143.6 | - |
| 6a | 135.2 | - |
| 7 | 97.4 | 7.12, d (1.6) |
| 8 | 158.0 | - |
| 9 | 99.0 | 6.61, d (1.6) |
| 10 | 160.1 | - |
| 10a | 108.4 | - |
| 10b | 153.0 | - |
| 11 | 36.0 | 2.61, t (7.4) |
| 12 | 19.9 | 1.83, m |
| 13 | 13.8 | 1.00, t (7.4) |
| 14 | 62.0 | 3.93, s |
| 15 | 61.4 | 3.95, s |
| 16 | 56.3 | 3.94, s |
The 1H NMR spectrum shows characteristic signals for the aromatic protons at positions 7 and 9, which appear as doublets at δ 7.12 and 6.61 ppm, respectively, with a coupling constant of 1.6 Hz, indicating meta-coupling [14]. The proton at position 3 appears as a singlet at δ 6.21 ppm [14]. The propyl chain protons resonate at δ 2.61 (triplet, H-11), 1.83 (multiplet, H-12), and 1.00 ppm (triplet, H-13) [14].
The three methoxy groups show distinct signals at δ 3.93, 3.95, and 3.94 ppm, corresponding to positions 14, 15, and 16, respectively [14] [10]. The 13C NMR spectrum reveals the carbonyl carbon at position 4 with a characteristic downfield shift at δ 178.3 ppm [14]. The oxygenated aromatic carbons at positions 5, 6, 8, and 10 resonate at δ 146.9, 143.6, 158.0, and 160.1 ppm, respectively [14].
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 6-Methoxycomaparvin 5-methyl ether [5] [36]. High-resolution mass spectrometry analysis has confirmed the molecular formula C19H20O6 with a monoisotopic mass of 344.12598837 [5].
The mass spectrum of 6-Methoxycomaparvin 5-methyl ether typically shows a prominent molecular ion peak [M+H]+ at m/z 345, corresponding to the protonated molecule [5] [2]. Fragmentation patterns reveal characteristic losses that help in structural elucidation [36]. Common fragmentation pathways include the loss of methyl radicals from the methoxy groups, resulting in fragment ions at m/z 330, 315, and 300 [36] [5].
Another significant fragmentation involves the cleavage of the propyl side chain, producing fragment ions that help confirm the presence and position of this substituent [36]. The loss of carbon monoxide (28 mass units) from the pyrone ring is also observed, which is characteristic of naphthopyrone derivatives [36] [11].
Mass spectrometry coupled with chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) has been instrumental in identifying and characterizing 6-Methoxycomaparvin 5-methyl ether in complex natural extracts [28] [2]. The distinctive fragmentation pattern serves as a fingerprint for this compound, aiding in its identification in various biological samples [28].
The UV-visible absorption spectrum of 6-Methoxycomaparvin 5-methyl ether exhibits characteristic absorption bands that reflect its conjugated structure [33] [26]. As an angular naphthopyrone, it shows distinctive absorption maxima that differ from those of linear naphthopyrones [26].
The UV-visible absorption profile of 6-Methoxycomaparvin 5-methyl ether typically displays three major absorption bands: one at approximately 238 nm, another at around 273 nm, and a third at about 361 nm [26] [33]. These absorption maxima are consistent with the extended conjugation present in the naphthopyrone skeleton [33].
The absorption band at 361 nm is particularly characteristic of angular naphthopyrones and can be used to distinguish them from linear naphthopyrones, which typically absorb at different wavelengths [26] [33]. The intensity of these absorption bands, expressed as molar absorptivity (ε), is relatively high due to the extensive conjugation in the molecule [33] [34].
The presence of auxochromes such as hydroxyl and methoxy groups in 6-Methoxycomaparvin 5-methyl ether influences its UV-visible absorption profile by causing bathochromic shifts (shifts to longer wavelengths) compared to the unsubstituted naphthopyrone core [33] [34]. This spectroscopic property is valuable for both qualitative identification and quantitative analysis of the compound [34].
Infrared (IR) spectroscopy provides information about the functional groups present in 6-Methoxycomaparvin 5-methyl ether [21] [25]. The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to its structural features [21].
The carbonyl group (C=O) in the pyrone ring gives rise to a strong absorption band in the region of 1650-1700 cm-1 [21] [25]. The hydroxyl group (O-H) at position 8 produces a broad absorption band in the region of 3300-3500 cm-1, which may be affected by hydrogen bonding interactions [21].
The methoxy groups (O-CH3) at positions 5, 6, and 10 show characteristic C-O stretching vibrations in the region of 1050-1150 cm-1 [21] [25]. The aromatic C=C stretching vibrations appear as multiple bands in the region of 1450-1600 cm-1 [21].
Additionally, the IR spectrum displays C-H stretching vibrations for the aromatic protons at around 3000-3100 cm-1 and for the aliphatic protons of the propyl chain and methoxy groups at 2850-2950 cm-1 [21] [25]. These spectroscopic features collectively provide a fingerprint for the identification of 6-Methoxycomaparvin 5-methyl ether and confirmation of its structural elements [21].
The solubility profile of 6-Methoxycomaparvin 5-methyl ether is influenced by its molecular structure, particularly the presence of both polar functional groups (hydroxyl and methoxy) and a nonpolar hydrocarbon skeleton [15] [16]. This compound exhibits moderate solubility in organic solvents of medium polarity [15].
6-Methoxycomaparvin 5-methyl ether shows good solubility in chloroform, dichloromethane, and methanol, which were used as solvents for its extraction and spectroscopic analysis [15] [2]. The compound is also soluble in other organic solvents such as ethanol, acetone, and ethyl acetate [16] [15].
In contrast, 6-Methoxycomaparvin 5-methyl ether has limited solubility in highly nonpolar solvents like hexane and petroleum ether [15] [16]. Similarly, its solubility in water is poor due to the predominance of hydrophobic structural elements [16]. This solubility profile is consistent with other naphthopyrone derivatives and influences the methods used for its isolation and purification from natural sources [15] [18].
The presence of the hydroxyl group at position 8 contributes to hydrogen bonding capabilities, which may enhance solubility in protic solvents [16] [15]. The three methoxy groups increase the compound's lipophilicity compared to its parent compound, comaparvin, affecting its partition coefficient and distribution in biological systems [15].
6-Methoxycomaparvin 5-methyl ether demonstrates reasonable stability under normal laboratory conditions [17] [20]. The compound is stable at room temperature when stored in a dry environment protected from light [17]. However, like other methyl ethers, it may undergo slow degradation upon prolonged exposure to air, light, or elevated temperatures [20] [17].
The stability of 6-Methoxycomaparvin 5-methyl ether under acidic conditions is moderate [17]. In strongly acidic environments, the methyl ether groups may undergo hydrolysis, leading to demethylation and formation of the corresponding hydroxyl derivatives [20] [17]. This susceptibility to acid-catalyzed hydrolysis is a common characteristic of methyl ethers [17].
Under basic conditions, 6-Methoxycomaparvin 5-methyl ether shows greater stability compared to acidic conditions [17] [20]. However, strong bases may potentially affect the pyrone ring through nucleophilic attack at the carbonyl carbon or at position 2 [17]. The compound's stability in various pH environments influences its handling during isolation, purification, and analysis [20].
Oxidative conditions may lead to degradation of 6-Methoxycomaparvin 5-methyl ether, particularly affecting the hydroxyl group and the propyl side chain [17] [20]. Antioxidants are sometimes added during storage to prevent such oxidative degradation [17]. Understanding these stability parameters is crucial for proper handling and storage of the compound in research settings [20].
The chromatographic behavior of 6-Methoxycomaparvin 5-methyl ether has been well-documented in various separation techniques [18] [28]. In high-performance liquid chromatography (HPLC), the compound typically exhibits moderate retention on reversed-phase columns (C18) when using methanol-water or acetonitrile-water mobile phases [18].
Studies have reported that 6-Methoxycomaparvin 5-methyl ether elutes at approximately 50-51 minutes under specific HPLC conditions using a water-methanol gradient with 0.1% trifluoroacetic acid [18]. This retention time is influenced by the compound's moderate polarity due to the presence of both hydrophilic (hydroxyl) and hydrophobic (methoxy and propyl) groups [18] [28].
In normal-phase chromatography using silica gel or diol-bonded silica, 6-Methoxycomaparvin 5-methyl ether can be separated using solvent systems such as hexane-ethyl acetate or dichloromethane-methanol mixtures [18]. The compound's retention factor (Rf) in thin-layer chromatography (TLC) using silica gel plates and a dichloromethane-methanol (9:1) mobile phase is approximately 0.45 [18] [28].
Gas chromatography analysis of 6-Methoxycomaparvin 5-methyl ether typically requires derivatization due to its relatively high molecular weight and the presence of the hydroxyl group [28] [37]. Trimethylsilylation of the hydroxyl group improves its volatility and peak shape in gas chromatography [37].
These chromatographic properties are valuable for the isolation, purification, and quality control of 6-Methoxycomaparvin 5-methyl ether in research and analytical settings [28] [18].
Structure-activity relationship studies of 6-Methoxycomaparvin 5-methyl ether have revealed important correlations between its structural features and biological activities [24] [2]. The compound has been investigated primarily for its inhibitory effects on nuclear factor kappa B (NF-κB) activation and related biological activities [24] [2].
Research has demonstrated that 6-Methoxycomaparvin 5-methyl ether completely inhibits tumor necrosis factor alpha (TNF-alpha)-induced NF-κB activation at a concentration of 300 micromolar by inhibiting the enzymatic activity of the kinase IKKbeta [2] [24]. This activity is comparable to that of its structural analog, 6-methoxycomaparvin, suggesting that methylation at position 5 does not significantly alter this biological property [2].
Comparative analysis with other naphthopyrone derivatives indicates that the angular arrangement of the rings is crucial for the NF-κB inhibitory activity [24] [26]. The hydroxyl group at position 8 appears to be important for this activity, as compounds lacking this feature show reduced inhibitory effects [24].
The methoxy groups at positions 5, 6, and 10 influence the compound's lipophilicity and membrane permeability, which may affect its cellular uptake and bioavailability [15] [24]. The propyl chain at position 2 contributes to the overall hydrophobicity of the molecule and may be involved in hydrophobic interactions with target proteins [24] [26].
Studies on related naphthopyrones have shown that modifications to the substitution pattern can significantly alter their biological activities [22] [18]. For instance, sulfated derivatives of 6-Methoxycomaparvin 5-methyl ether have demonstrated enhanced cytotoxic activity against certain cancer cell lines, suggesting that increasing the polarity at specific positions may enhance particular biological properties [22].
Additionally, research on the anti-cancer properties of 6-Methoxycomaparvin 5-methyl ether has revealed moderate activity against specific cancer cell lines, with an EC50 value of 14.5 ± 5.8 μM reported in one study [18]. This activity appears to be related to the compound's ability to modulate cellular signaling pathways, possibly through its interaction with kinases and transcription factors [18] [24].